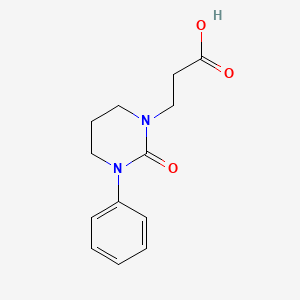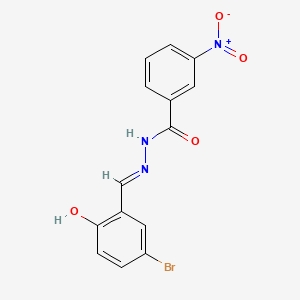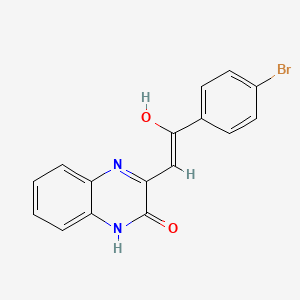
3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific literature . For instance, one method involves the reaction of 4-methyl-N-3- (4-pyridin-3-yl-pyrimidine-2-base)-1,3-phenylenediamine with 4-methyl isophthalic acid-piperazinyl . The reaction is carried out under controlled conditions, and the product is then purified and characterized .Molecular Structure Analysis
The molecular formula of this compound is C14H15N3O . It has a molecular weight of 241.29 Da . The InChI code for this compound is 1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-4-3-10(2)12(15)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Analytical Chemistry Applications
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including analogs of 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide. This method is promising for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and low cost (Ye et al., 2012).
Material Science
Aggregation Enhanced Emission (AEE) and Multi-Stimuli-Responsive Properties
Pyridyl substituted benzamides have been investigated for their luminescent properties and ability to form nano-aggregates with enhanced emission in aqueous-DMF solution. Their AEE behavior varies with the polarity of the solvents, indicating potential applications in material science and sensor technology (Srivastava et al., 2017).
Pharmaceutical Chemistry
Histone Deacetylase Inhibition for Cancer Therapy
A derivative of this compound, MGCD0103, has been identified as an orally bioavailable histone deacetylase inhibitor with significant antitumor activity in vivo. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Synthesis and Chemical Biology
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds based on the pyridyl benzamide structure for potential applications in chemical biology and drug development. For instance, the efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants has been explored, utilizing water as the source of the carbonyl oxygen atom in pyridyl benzamides. This method has potential applications in the synthesis of pharmacologically active compounds (Chen et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
3-amino-4-methyl-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-4-3-10(2)12(15)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCXQAZTZTJSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B603484.png)

![2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B603487.png)




![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603497.png)
